molecular formula C21H22N2O4 B15211313 2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-78-9

2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B15211313
CAS No.: 82558-78-9
M. Wt: 366.4 g/mol
InChI Key: KQCOHUIYIWCRAH-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a 2,6-dimethoxybenzamide core linked to a 1,2-oxazole moiety substituted with a 2-phenylpropan-2-yl group. Its analogs, however, are well-documented in pesticidal and enzymatic inhibition roles, enabling comparative analysis .

Properties

CAS No.

82558-78-9

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C21H22N2O4/c1-21(2,14-9-6-5-7-10-14)17-13-18(27-23-17)22-20(24)19-15(25-3)11-8-12-16(19)26-4/h5-13H,1-4H3,(H,22,24)

InChI Key

KQCOHUIYIWCRAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(2-phenylpropan-2-yl)isoxazol-5-yl)benzamide involves the inhibition of chitin synthesis. Chitin is a crucial component of the exoskeleton in insects, and its synthesis is essential for their growth and development. The compound targets the enzymes involved in chitin synthesis, disrupting the formation of the exoskeleton and leading to the death of the insect . The specific molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The substituents on the isoxazole ring and benzamide core critically influence physicochemical properties and biological activity. Below is a comparative analysis of selected analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Isoxazole Substituent Biological Activity Application References
Target Compound (Not explicitly listed in evidence) C21H22N2O4 366.42 (calculated) 3-(2-phenylpropan-2-yl) Not explicitly reported Hypothetical agrochemical N/A
Isoxaben (82558-50-7) C18H24N2O4 332.39 3-(3-methylpentan-3-yl) Cellulose synthesis inhibition Herbicide
5-(2,6-Dimethoxybenzoylamino)-3-(4-substituted phenyl)-isoxazole C18H17N2O4X* ~330–360 (varies) 3-(4-substituted phenyl) Chitin synthesis inhibition Insecticidal candidate
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide (130402-97-0) C15H20N2O2 260.33 5-propan-2-yl Not explicitly reported Unknown (safety data available)
PBIT (Sigma-Aldrich inhibitor) C13H9NOS 243.28 Benzisothiazolone core KDM5A histone demethylase inhibition Pharmaceutical

*X = substituent (e.g., -Cl, -NO2)

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